molecular formula C21H24ClN3O2 B2507530 N~3~-(tert-butyl)-N~2~-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide CAS No. 318256-30-3

N~3~-(tert-butyl)-N~2~-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide

Cat. No.: B2507530
CAS No.: 318256-30-3
M. Wt: 385.89
InChI Key: BBEAYRZQLLLRNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(tert-butyl)-N~2~-(4-chlorophenyl)-3,4-dihydro-2,3(1H)-isoquinolinedicarboxamide is a useful research compound. Its molecular formula is C21H24ClN3O2 and its molecular weight is 385.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial Applications

N-tert-Butyl isoquine (GSK369796) is a synthetic quinoline developed through a public-private partnership, aiming to address malaria. This compound, derived from a similar chemical scaffold, showcases the potential of N3-(tert-butyl)-N2-(4-chlorophenyl)-isoquinolines in therapeutic applications against Plasmodium falciparum and rodent malaria parasites. The development process of N-tert-Butyl isoquine underscores the importance of such compounds in creating affordable and effective antimalarial drugs (O’Neill et al., 2009).

Material Science Applications

Research involving the synthesis and characterization of aromatic polyamides based on bis(ether-carboxylic acid) or dietheramine derived from tert-butylhydroquinone showcases another facet of scientific applications. Compounds similar to N3-(tert-butyl)-N2-(4-chlorophenyl)-isoquinolinedicarboxamide contribute to the development of new materials with specific thermal and solubility properties, highlighting their significance in the synthesis of polymers with high thermal stability and solubility in organic solvents (Yang, Hsiao, & Yang, 1999).

Benzodiazepine Receptor Research

The study of peripheral benzodiazepine receptors involves compounds like 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinolinecarboxamide, related to the chemical structure . This research provides insights into the physiological roles and potential therapeutic applications of benzodiazepine receptors, especially in contexts like inflammation and neuropharmacology (Torres et al., 1999).

Synthetic Chemistry

The synthesis and structural modification of related compounds demonstrate the versatility of N3-(tert-butyl)-N2-(4-chlorophenyl)-isoquinolines in producing a variety of chemical entities. These entities are pivotal in exploring novel therapeutic agents and understanding the relationship between chemical structure and biological activity (Fan, Lever, & Lever, 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body is studied. This includes the biological target of the compound, how it interacts with this target, and the biochemical processes it affects .

Safety and Hazards

This includes the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling and storing the compound .

Properties

IUPAC Name

3-N-tert-butyl-2-N-(4-chlorophenyl)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O2/c1-21(2,3)24-19(26)18-12-14-6-4-5-7-15(14)13-25(18)20(27)23-17-10-8-16(22)9-11-17/h4-11,18H,12-13H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBEAYRZQLLLRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2=CC=CC=C2CN1C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.